

# Technical Guide: Molecular Weight & Physicochemical Profiling of H1-7 Acetate Salt

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: H1-7 Acetate

Cat. No.: B8230952

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## Executive Summary

**H1-7 Acetate** Salt (Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a synthetic heptapeptide derived from the phosphorylation site of calf thymus Histone H1. It serves as a highly specific substrate for cAMP-dependent protein kinase (PKA), widely utilized in kinetic studies and kinase activity assays.

This guide addresses a critical, often overlooked variable in quantitative biochemistry: the discrepancy between the theoretical molecular weight (MW) of the peptide sequence and the gross weight of the lyophilized acetate salt. Failure to account for the acetate counterions and hydration shell can lead to molarity errors of 20–30% in experimental assays.

## Part 1: Molecular Identity & Physicochemical Properties

### Chemical Structure & Sequence

The H1-7 peptide is a cationic, hydrophilic sequence containing multiple basic residues (Arginine, Lysine) which necessitate counterions for stability in solid form.

Property	Specification
Peptide Name	H1-7 (Histone H1 Phosphorylation Site)
Sequence (One-Letter)	RRKASGP
Sequence (Three-Letter)	H-Arg-Arg-Lys-Ala-Ser-Gly-Pro-OH
CAS Number	65189-70-0
Molecular Formula (Base)	C <sub>31</sub> H <sub>58</sub> N <sub>14</sub> O <sub>9</sub>
Isoelectric Point (pI)	~12.0 (Highly Basic)

## Molecular Weight Analysis: The "Salt Correction" Factor

Researchers often confuse the Molecular Weight of the Free Base with the Formula Weight of the Salt. For **H1-7 Acetate**, the basic residues (Arg, Lys, N-terminus) are protonated, attracting acetate (CH<sub>3</sub>COO<sup>-</sup>) counterions.

### Quantitative Breakdown

- Basic Sites: 2 Arginines (guanidino), 1 Lysine (amino), 1 N-terminus.
- Theoretical Max Counterions: 4 Acetate ions per peptide molecule.

Form	Formula	Molecular Weight (g/mol)	Notes
Free Base	C <sub>31</sub> H <sub>58</sub> N <sub>14</sub> O <sub>9</sub>	770.89	Use this for molarity calculations after correcting for net peptide content.
Mono-Acetate	Base + C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	~830.94	Hypothetical minimal salt form.
Tetra-Acetate	Base + 4(C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> )	~1011.09	Theoretical fully saturated salt form.

“

*Critical Insight: Commercial preparations of **H1-7 Acetate** are rarely stoichiometric. They are supplied based on Net Peptide Content (NPC), typically 70–80%. The remaining 20–30% consists of acetate counterions and residual water.*

*Correct Molarity Calculation:*

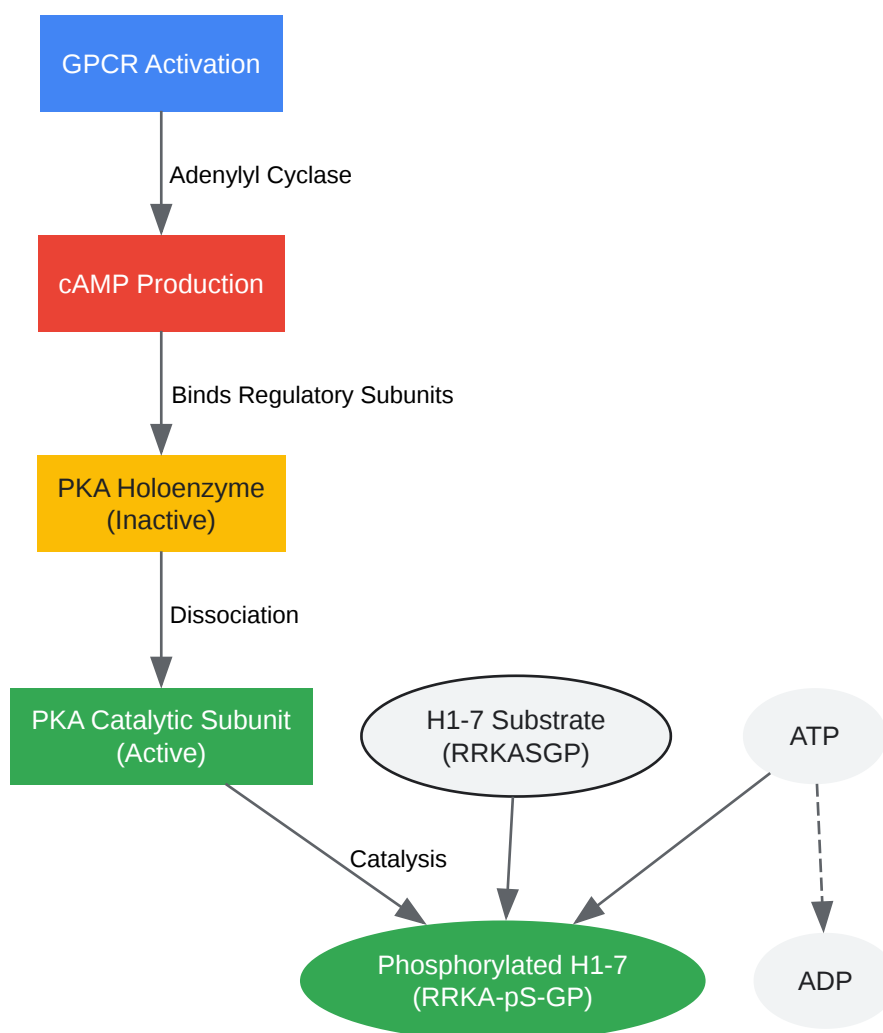
## Part 2: Biological Mechanism & Application

### Mechanism of Action: PKA Phosphorylation

H1-7 acts as a phosphate acceptor. The serine residue at position 5 (Ser-5) is the target for the catalytic subunit of PKA. The adjacent basic residues (Arg-Arg) create a consensus sequence ( ) that facilitates high-affinity binding to the kinase active site.

### Signaling Pathway Visualization

The following diagram illustrates the role of H1-7 within the PKA signaling cascade, highlighting its utility as an in vitro probe for kinase activity.



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Figure 1: Mechanism of H1-7 phosphorylation by Protein Kinase A (PKA).

## Part 3: Experimental Protocols & Handling

### Reconstitution Strategy

Due to the hygroscopic nature of acetate salts, precise handling is required to prevent degradation and weighing errors.

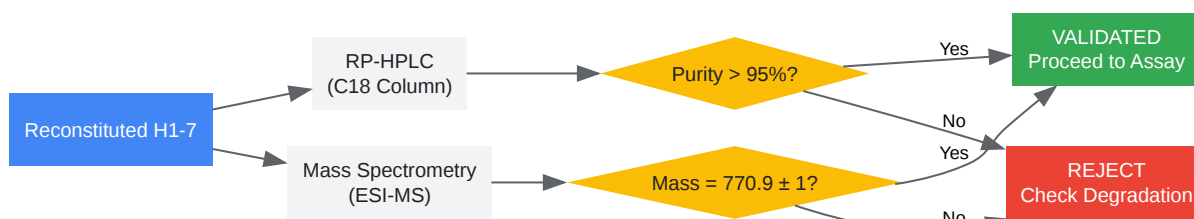
Protocol: Stock Solution Preparation (10 mM)

- Equilibration: Allow the peptide vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation.

- Solvent Selection: Use sterile, nuclease-free water or 50 mM Tris-HCl (pH 7.4). Avoid phosphate buffers initially if downstream assays involve phosphotransfer detection.
- Calculation:
  - Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC).
  - Example: You have 5 mg gross weight, NPC = 75%.
  - Actual Peptide Mass =  
.
  - Moles =  
.
  - Volume for 10 mM =  
.
- Dissolution: Vortex gently. H1-7 is highly soluble in water due to its basic residues.
- Storage: Aliquot into single-use volumes. Flash freeze in liquid nitrogen. Store at  $-20^{\circ}\text{C}$  (stable for 3-6 months) or  $-80^{\circ}\text{C}$  (stable for  $>1$  year).

## Analytical Verification Workflow

To validate the integrity of **H1-7 acetate** stocks, use the following decision tree.



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Figure 2: Quality Control workflow for validating H1-7 peptide stocks.

## Part 4: Technical Troubleshooting

Issue	Probable Cause	Corrective Action
Inconsistent Kinase Activity	Incorrect Molarity	Recalculate concentration using NPC (not gross weight).
Precipitation	High Ionic Strength	Dilute stock in water first, then add to high-salt reaction buffer.
Peak Splitting (HPLC)	Oxidation (Met) or Deamidation	H1-7 lacks Met/Cys, so oxidation is rare. Check for N-terminal degradation or impurity.
Low Signal in Assay	Phosphatase Contamination	Add phosphatase inhibitors (e.g., Sodium Orthovanadate) to the assay buffer.

## References

- Pomerantz, A. H., et al. (1977). Phosphorylation of cyclic AMP-dependent protein kinase substrates. *Proceedings of the National Academy of Sciences*, 74(10), 4261-4265. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Peptide Substrates. Retrieved from [\[Link\]](#)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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